Cyanine7.5 amine

Descripción

Propiedades

IUPAC Name |

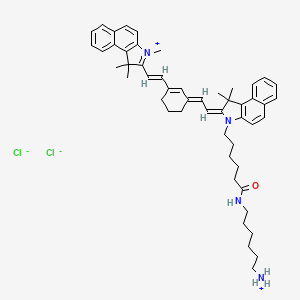

6-[6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoylamino]hexylazanium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H62N4O.2ClH/c1-50(2)45(54(5)43-29-27-39-20-10-12-22-41(39)48(43)50)31-25-37-18-17-19-38(36-37)26-32-46-51(3,4)49-42-23-13-11-21-40(42)28-30-44(49)55(46)35-16-8-9-24-47(56)53-34-15-7-6-14-33-52;;/h10-13,20-23,25-32,36H,6-9,14-19,24,33-35,52H2,1-5H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNSSDUAJNZJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCCCC[NH3+])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)NCCCCCC[NH3+])C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H64Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

820.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Use of Cyanine7.5 Amine in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyanine7.5 (Cy7.5) amine is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in a wide range of life science research applications. Its utility stems from its favorable photophysical properties, including a high extinction coefficient and fluorescence emission in the NIR spectrum, which allows for deep tissue penetration with minimal autofluorescence from biological tissues. This technical guide provides a comprehensive overview of the applications of Cy7.5 amine, with a focus on bioconjugation, in vivo imaging, and flow cytometry. Detailed experimental protocols, quantitative data, and troubleshooting advice are provided to assist researchers in effectively utilizing this versatile fluorophore.

Core Properties and Quantitative Data

Cyanine7.5 amine is characterized by its long-wavelength absorption and emission maxima, making it an ideal candidate for applications requiring deep tissue imaging. The primary amine group on the molecule provides a reactive handle for conjugation to a variety of biomolecules and nanoparticles.

Photophysical Properties of this compound

The selection of a fluorophore is critically dependent on its photophysical characteristics. The following table summarizes the key quantitative data for this compound, compiled from various sources. These values can serve as a reference for experimental design and instrument setup.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~788 nm | [1][2][3] |

| Emission Maximum (λem) | ~808 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | ~223,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | ~0.10 | [1] |

| Solubility | Good in DMSO, DMF, and alcohols | [1] |

| Storage Conditions | -20°C in the dark, desiccated | [1][4] |

Note: The exact spectral properties may vary slightly depending on the solvent and conjugation partner.

Key Applications and Experimental Protocols

The primary amine group of this compound allows for its covalent attachment to various molecules through standard bioconjugation techniques. This versatility has led to its widespread use in several key research areas.

Bioconjugation of this compound

The most common application of this compound is its conjugation to proteins (such as antibodies), peptides, nucleic acids, and nanoparticles. The primary amine serves as a nucleophile that can react with various electrophilic functional groups to form stable covalent bonds.

Caption: Reaction scheme for conjugating this compound.

This protocol describes the conjugation of this compound to an antibody using a two-step process involving the activation of a carboxylic acid on a modifying agent (if the antibody itself is not being modified to introduce a reactive group) or directly to a carboxylated antibody. For a more direct approach, Cyanine7.5 NHS ester is often used to react with the primary amines (lysine residues) on the antibody. Below is a general protocol using an NHS ester for labeling.

Materials:

-

Antibody (in amine-free buffer, e.g., PBS)

-

Cyanine7.5 NHS Ester (or this compound activated with a homobifunctional crosslinker)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare the Antibody:

-

Dissolve the antibody in PBS at a concentration of 1-10 mg/mL.

-

Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to 8.3-8.5.[5]

-

-

Prepare the Dye:

-

Immediately before use, dissolve the Cyanine7.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]

-

-

Conjugation Reaction:

-

Calculate the required volume of the dye solution. A molar ratio of dye to antibody between 10:1 and 20:1 is a common starting point, but this should be optimized for each specific antibody.[4][5]

-

Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.[5]

-

Incubate the reaction mixture for 60-120 minutes at room temperature, protected from light.[4]

-

-

Purification:

-

Separate the labeled antibody from the unreacted dye using a purification column (e.g., Sephadex G-25) equilibrated with PBS.[5]

-

Collect the fractions containing the labeled antibody, which will typically be the first colored fractions to elute.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7.5 (~788 nm).

-

In Vivo Imaging

The NIR fluorescence of Cy7.5 makes it an excellent probe for non-invasive in vivo imaging. The reduced scattering and absorption of NIR light by tissues allow for deeper penetration and a higher signal-to-background ratio compared to visible fluorophores.[6]

References

A Technical Guide to Cyanine7.5 Amine: Spectral Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cyanine7.5 (Cy7.5) amine, a near-infrared (NIR) fluorescent dye. This document details its spectral characteristics, experimental protocols for its application, and visual workflows to aid in experimental design. Cy7.5 is a valuable tool in various research fields, particularly for in vivo imaging, due to its long-wave emission that allows for deep tissue penetration with minimal autofluorescence.[1][2][3]

Core Properties of Cyanine7.5 Amine

This compound is a reactive derivative of the Cy7.5 dye, containing a free amino group.[3][4] This primary amine allows for covalent conjugation to molecules with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, enabling the labeling of proteins, peptides, and other biomolecules.[4][5] The dye is typically a dark green powder, soluble in organic solvents like DMSO and DMF, and alcohols.[4][6] For long-term storage, it is recommended to keep the dye at -20°C in the dark.[4][6]

Spectral Characteristics

The key spectral properties of this compound and its derivatives are summarized in the table below. The near-infrared excitation and emission maxima make it an ideal candidate for applications requiring deep tissue imaging and low background interference.[1]

| Property | Value | Notes |

| Excitation Maximum (λex) | ~788 nm | Can be efficiently excited by lasers in the 780 nm range.[1][4][6][7][8] |

| Emission Maximum (λem) | ~808 nm | Provides a Stokes shift of approximately 20 nm.[1][4][6][7][8] |

| Molar Extinction Coefficient (ε) | ~223,000 cm⁻¹M⁻¹ to 250,000 cm⁻¹M⁻¹ | Indicates a high ability to absorb light at its excitation maximum.[4][6][7][8][9] |

| Fluorescence Quantum Yield (Φ) | ~0.10 - 0.30 | Represents the efficiency of converting absorbed light into emitted fluorescence.[4][7][10][11] |

Experimental Protocols

Cyanine7.5 and its derivatives are versatile tools for a range of applications. Below are detailed protocols for common experimental uses.

Protocol 1: Labeling of Proteins with Cyanine7.5 NHS Ester

This protocol outlines the general procedure for conjugating an amine-reactive Cy7.5 NHS ester to a protein, a common application for Cy7.5 amine which is often used to introduce a reactive site for such conjugations.

Materials:

-

Purified protein (e.g., antibody) at 2 mg/mL in an amine-free buffer (e.g., PBS, pH 8.5 ± 0.5).[12]

-

Cyanine7.5 NHS ester.[9]

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO).[9]

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.[12]

-

Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.[12]

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of at least 2 mg/mL and in an amine-free buffer.[12] If necessary, adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[12]

-

Dye Preparation: Immediately before use, dissolve the Cy7.5 NHS ester in DMSO to a stock concentration of 10 mg/mL.[13]

-

Conjugation Reaction:

-

Purification:

-

Prepare a Sephadex G-25 column according to the manufacturer's instructions.[12]

-

Load the reaction mixture onto the column.[12]

-

Elute the labeled protein using PBS (pH 7.2-7.4).[12]

-

Collect the fractions containing the dye-protein conjugate, which will be visibly colored and will separate from the free dye.

-

Protocol 2: In Vivo Imaging in Small Animals

This protocol provides a general guideline for performing in vivo fluorescence imaging in mice using a Cy7.5-labeled probe.

Materials:

-

Cy7.5-labeled probe (e.g., antibody, peptide, or small molecule).

-

Anesthetic agent (e.g., 2% sodium pentobarbital).[14]

-

In vivo imaging system equipped with appropriate NIR excitation and emission filters.[13]

-

Sterile, biocompatible solvent (e.g., PBS or DMSO).[2]

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse according to approved institutional protocols. A typical dose of sodium pentobarbital (B6593769) is 300 μL (215 mg/kg) administered intraperitoneally.[14]

-

Place the anesthetized mouse in the imaging chamber, ensuring the animal's body temperature is maintained.[13]

-

-

Probe Administration:

-

Dissolve the Cy7.5-labeled probe in a sterile, biocompatible solvent. If using DMSO, ensure the final concentration is non-toxic.[2]

-

Administer the probe via the desired route, typically intravenous (IV) injection through the tail vein. A common dosage range is 0.5-5 mg/kg body weight in a volume of 100-200 µL.[2][14]

-

-

Image Acquisition:

-

Ex Vivo Analysis (Optional):

Protocol 3: Flow Cytometry for Viability Staining

Amine-reactive dyes like Cy7.5 can be used to differentiate live and dead cells in flow cytometry. Live cells with intact membranes will be minimally stained, while dead cells with compromised membranes will show high fluorescence.[16]

Materials:

-

Cell suspension in protein-free PBS.[16]

-

Amine-reactive Cy7.5 dye.

-

Complete staining buffer (e.g., PBS with 2% FBS).[16]

-

Flow cytometer with appropriate lasers and detectors for NIR dyes.

Procedure:

-

Cell Preparation:

-

Dye Titration (Crucial First Step):

-

Before the first experiment, determine the optimal dye concentration. Prepare a 1:1 mixture of live and heat-killed cells.[16]

-

Stain the cell mixture with a range of dye concentrations (e.g., 0.1 µM to 10 µM) to find the concentration that gives the best separation between live and dead populations.[16]

-

-

Staining:

-

Add the optimal concentration of the amine-reactive Cy7.5 dye to the cell suspension.

-

Incubate for 15-30 minutes at room temperature or 4°C, protected from light.[16]

-

-

Washing:

-

Wash the cells twice with 2-3 mL of complete staining buffer. The protein in the buffer will quench any unreacted dye.[16]

-

-

Data Acquisition:

-

Resuspend the cells in staining buffer and analyze on a flow cytometer equipped to detect Cy7.5 fluorescence.

-

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in protein labeling and in vivo imaging.

Caption: Workflow for labeling proteins with Cyanine7.5 NHS ester.

Caption: Workflow for in vivo imaging using a Cy7.5-labeled probe.

References

- 1. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Cyanine 7.5 amine (A270174) | Antibodies.com [antibodies.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Cyanine 7.5 NHS ester (A270180) | Antibodies.com [antibodies.com]

- 9. Cyanine 7.5 monosuccinimidyl ester [equivalent to Cy7.5® NHS ester] | AAT Bioquest [aatbio.com]

- 10. Cyanine 7 amine [equivalent to Cy7® amine] | AAT Bioquest [aatbio.com]

- 11. Cyanine 7 amine, 5mg | Labscoop [labscoop.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cyanine7.5 Amine: Quantum Yield and Brightness for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties, specifically the quantum yield and brightness, of Cyanine7.5 amine, a near-infrared (NIR) fluorescent dye. This document is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescent probes for imaging and analysis. The guide details the critical parameters of this compound, outlines experimental protocols for its characterization and application, and offers insights into factors influencing its performance.

Core Photophysical Properties of this compound

Cyanine7.5 (Cy7.5) amine is a fluorescent dye that absorbs and emits light in the near-infrared spectrum, making it particularly useful for in vivo imaging due to the reduced autofluorescence and deeper tissue penetration of NIR light.[1][] The brightness of a fluorophore is a critical parameter for assessing its performance and is directly proportional to the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φf).

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that the quantum yield of cyanine (B1664457) dyes can be highly sensitive to their environment, including the solvent, and whether they are in a free or conjugated state.[1][3] The data presented here are based on vendor-provided information and literature values, and may vary under different experimental conditions.

| Property | Value | Unit | Notes |

| Molar Extinction Coefficient (ε) | 223,000 | M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at a specific wavelength.[4][5] |

| Quantum Yield (Φf) | 0.1 | - | Represents the efficiency of converting absorbed photons into emitted photons.[4] This value can be influenced by solvent and conjugation. Another source reports a quantum yield of 0.3 for "Cyanine 7 amine," which may be a closely related but different compound, or the same compound measured under different conditions.[3][6] |

| Excitation Maximum (λex) | ~788 | nm | The wavelength at which the dye shows maximum light absorption.[4][5][7] |

| Emission Maximum (λem) | ~808 | nm | The wavelength at which the dye emits the most intense fluorescence.[4][5][7] |

| Brightness (ε x Φf) | 22,300 | M⁻¹cm⁻¹ | A calculated value representing the overall fluorescence intensity of the dye. |

| Stokes Shift | ~20 | nm | The difference between the excitation and emission maxima.[7] |

Factors Influencing Quantum Yield and Brightness

The fluorescence quantum yield of cyanine dyes like Cy7.5 is not an immutable property. Several factors can significantly influence its value, and consequently, the brightness of the dye. Understanding these factors is crucial for optimizing experimental design and data interpretation.

-

Solvent Polarity and Viscosity: The quantum yield of cyanine dyes is known to be sensitive to the polarity and viscosity of the surrounding medium.[1][8] In many cases, an increase in solvent viscosity can lead to a higher quantum yield by restricting non-radiative decay pathways such as cis-trans isomerization of the polymethine chain.[1][3]

-

Conjugation to Biomolecules: Covalent attachment of the dye to a biomolecule, such as a protein or antibody, can alter its quantum yield. This change can be due to modifications in the dye's local environment, including steric hindrance and interactions with the biomolecule's surface, which can affect the dye's conformational flexibility.[3]

-

Aggregation: Cyanine dyes have a tendency to form non-fluorescent or weakly fluorescent aggregates (H-aggregates) at high concentrations. This aggregation can lead to a significant decrease in the overall quantum yield. The use of organic co-solvents like DMSO or the addition of detergents can help to mitigate aggregation.[9]

-

Environmental Factors: Temperature and the presence of quenching agents, such as oxygen, can also impact the quantum yield.

Experimental Protocols

This section provides detailed methodologies for the determination of the relative quantum yield of this compound and for its conjugation to biomolecules.

Determination of Relative Fluorescence Quantum Yield

The relative quantum yield of a fluorescent dye is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[10]

Materials and Equipment:

-

This compound

-

Quantum yield standard (e.g., IR-125 in DMSO, with a known quantum yield in the NIR region)

-

Spectrofluorometer with a corrected emission spectrum function

-

UV-Vis spectrophotometer

-

High-purity solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

1 cm path length quartz cuvettes

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of both this compound and the quantum yield standard in the same high-purity solvent (e.g., DMSO) at a concentration of approximately 1 mg/mL.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the linear range of the spectrophotometer (typically below 0.1 to avoid inner filter effects).

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 780 nm).

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

-

Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard. The emission scan range should encompass the entire emission profile of the dye.

-

It is critical to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (F).

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound and the standard.

-

Determine the gradient (slope) of the resulting linear plots for both the sample (Grad_sample) and the standard (Grad_std).

-

-

Calculation of Quantum Yield: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φf_std is the known quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

-

Bioconjugation of this compound to a Protein using a Heterobifunctional Crosslinker

Since this compound possesses a primary amine group, it cannot directly react with the amine groups on a protein. Therefore, a crosslinking strategy is required. This protocol describes a two-step process using a heterobifunctional crosslinker, Sulfo-SMCC, which contains an NHS ester reactive towards amines and a maleimide (B117702) group reactive towards thiols.

Step 1: Activation of this compound with Sulfo-SMCC

Materials:

-

This compound

-

Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Amine- and sulfhydryl-free reaction buffer (e.g., 20 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.2-7.5)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare this compound Solution: Dissolve this compound in a minimal amount of anhydrous DMSO.

-

Prepare Sulfo-SMCC Solution: Immediately before use, dissolve Sulfo-SMCC in the reaction buffer.

-

Reaction: Add a 10- to 20-fold molar excess of the Sulfo-SMCC solution to the this compound solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

Purification: Remove the excess, unreacted Sulfo-SMCC using a desalting column equilibrated with the reaction buffer. The maleimide-activated Cyanine7.5 is now ready for conjugation to a thiol-containing protein.

Step 2: Conjugation of Maleimide-Activated Cyanine7.5 to a Thiol-Containing Protein

Materials:

-

Maleimide-activated Cyanine7.5 (from Step 1)

-

Thiol-containing protein (if the protein does not have free thiols, they can be introduced by reducing disulfide bonds with DTT or TCEP, or by modifying primary amines with a reagent like Traut's Reagent)

-

Reaction buffer (pH 6.5-7.5)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare Protein Solution: Dissolve the thiol-containing protein in the reaction buffer.

-

Conjugation Reaction: Add the maleimide-activated Cyanine7.5 to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 5-10 fold molar excess of the dye is common.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Purify the resulting Cyanine7.5-protein conjugate from unreacted dye and byproducts using a suitable purification method like size-exclusion chromatography or dialysis.

Troubleshooting Guide for Bioconjugation

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - Incorrect pH of the reaction buffer. | - Ensure the pH for the NHS ester reaction is between 7 and 9, and for the maleimide reaction is between 6.5 and 7.5.[11] |

| - Presence of primary amines (e.g., Tris) or thiols in the buffers. | - Use amine- and thiol-free buffers such as phosphate or bicarbonate buffers. | |

| - Inactive crosslinker or dye (hydrolyzed). | - Prepare fresh solutions of the crosslinker and dye immediately before use.[12] | |

| - Insufficient molar ratio of dye/crosslinker to protein. | - Optimize the molar ratio by performing a titration. | |

| Protein Precipitation | - High concentration of organic solvent (DMSO). | - Minimize the volume of DMSO used to dissolve the dye. |

| - Over-labeling of the protein. | - Reduce the molar ratio of the labeling reagent to the protein or decrease the reaction time. | |

| No or Weak Fluorescence Signal | - Insufficient labeling. | - Optimize the labeling reaction to increase the degree of labeling (DOL). |

| - Photobleaching of the dye. | - Protect the dye and all reaction mixtures from light. | |

| - Incorrect instrument settings for detection. | - Ensure the excitation and emission wavelengths on the detection instrument are appropriate for Cyanine7.5.[13][14] |

Conclusion

This compound is a valuable tool for near-infrared fluorescence imaging and analysis. Its high molar extinction coefficient and respectable quantum yield contribute to its brightness, enabling sensitive detection in various applications. However, to achieve optimal and reproducible results, it is imperative for researchers to understand the factors that influence its photophysical properties and to employ well-defined experimental protocols for its characterization and conjugation. This guide provides the foundational knowledge and practical methodologies to effectively utilize this compound in advanced research and drug development.

References

- 1. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Sulfo-SMCC, 92921-24-9 | BroadPharm [broadpharm.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Sulfo-SMCC crosslinker — CF Plus Chemicals [cfplus.cz]

- 8. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 11. cyanagen.com [cyanagen.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. biotium.com [biotium.com]

- 14. novusbio.com [novusbio.com]

An In-Depth Technical Guide to the Synthesis and Purification of Cyanine7.5 Amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Cyanine7.5 (Cy7.5) amine, a near-infrared (NIR) fluorescent dye crucial for various applications in biomedical research and drug development. Its free primary amine group allows for covalent conjugation to a wide range of molecules, including proteins, antibodies, nucleic acids, and nanoparticles, enabling their fluorescent labeling and subsequent detection.

Overview of Cyanine7.5 Amine

Cyanine7.5 is a heptamethine cyanine (B1664457) dye characterized by its absorption and emission in the near-infrared spectrum (typically around 750-800 nm). This spectral window is highly advantageous for in vivo imaging applications due to the reduced absorption and autofluorescence of biological tissues at these wavelengths, allowing for deeper tissue penetration and higher signal-to-noise ratios. The amine functional group provides a reactive handle for conjugation to various biomolecules through amide bond formation or other amine-reactive chemistries.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a key heterocyclic precursor, an amine-functionalized indoleninium salt, followed by its condensation with a polymethine bridge-forming reagent.

Synthesis Pathway

The overall synthetic strategy can be visualized as follows:

Caption: General synthesis pathway for this compound.

Experimental Protocols

The following protocols are representative of the synthesis of a this compound analog.

Protocol 2.2.1: Synthesis of 1-(6-Phthalimidohexyl)-2,3,3-trimethyl-3H-indolium Bromide (Amine-Functionalized Indoleninium Salt)

-

Fischer Indole Synthesis: A mixture of an appropriate phenylhydrazine (B124118) derivative (e.g., 4-aminophenylhydrazine) and 3-methyl-2-butanone is refluxed in glacial acetic acid to yield the corresponding 2,3,3-trimethylindolenine.

-

Protection of the Amine Group: The amino group on the indolenine is protected, for instance, by reacting it with phthalic anhydride to form a phthalimide (B116566) group.

-

Quaternization: The N-protected amino-indolenine is then reacted with a large excess of a dihaloalkane (e.g., 1,6-dibromohexane) by heating to form the quaternary indoleninium salt. The product is typically purified by recrystallization.

Protocol 2.2.2: Synthesis of this compound

-

Condensation: The 1-(6-phthalimidohexyl)-2,3,3-trimethyl-3H-indolium bromide (2 equivalents) is dissolved in a mixture of pyridine and acetic anhydride. To this solution, glutacondialdehyde dianil monohydrochloride (1 equivalent) is added. The reaction mixture is heated, and the progress is monitored by UV-Vis spectroscopy.

-

Isolation of Protected Dye: After the reaction is complete, the solvent is removed under reduced pressure. The crude product, the phthalimide-protected Cyanine7.5, is precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.

-

Deprotection: The protected dye is dissolved in ethanol, and hydrazine hydrate (B1144303) is added. The mixture is refluxed to cleave the phthalimide protecting group.

-

Final Product Isolation: After deprotection, the reaction mixture is cooled, and the solvent is evaporated. The crude this compound is then subjected to purification.

Purification of this compound

Purification is a critical step to ensure the high purity required for conjugation and imaging applications. A multi-step purification strategy is often employed.

Purification Workflow

Caption: A typical purification workflow for this compound.

Experimental Protocols

Protocol 3.2.1: Column Chromatography

-

A silica (B1680970) gel column is packed using a suitable solvent system, typically a mixture of dichloromethane (B109758) (DCM) and methanol.

-

The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the column.

-

The column is eluted with a gradient of increasing methanol concentration in DCM.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or UV-Vis spectroscopy to identify those containing the desired product.

-

The fractions containing the pure product are combined and the solvent is evaporated.

Protocol 3.2.2: High-Performance Liquid Chromatography (HPLC)

-

For final purification, reversed-phase HPLC is the method of choice. A C18 column is typically used.

-

The mobile phase usually consists of a gradient of acetonitrile in water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.

-

The partially purified dye from column chromatography is dissolved in the mobile phase and injected onto the HPLC system.

-

The fraction corresponding to the main peak is collected.

-

The solvent is removed by lyophilization to yield the highly pure this compound as a solid.

Data Presentation

Physicochemical and Spectral Properties

| Property | Value | Reference |

| Molecular Formula | C₅₁H₆₄Cl₂N₄O | [1] |

| Molecular Weight | 819.99 g/mol | [1] |

| Appearance | Dark green powder | [2] |

| Solubility | Good in DMSO, DMF, and alcohols | [2] |

| Purity (by HPLC) | >95% | [2] |

| Excitation Maximum (λex) | ~788 nm | [2] |

| Emission Maximum (λem) | ~808 nm | [2] |

| Molar Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹ | [2] |

| Storage Conditions | -20°C in the dark | [1] |

Typical Reaction Parameters

| Parameter | Value |

| Indoleninium:Linker Molar Ratio | 2:1 |

| Condensation Reaction Solvent | Pyridine/Acetic Anhydride |

| Condensation Reaction Temperature | Reflux |

| Deprotection Reagent | Hydrazine Hydrate |

| Purification Method 1 | Silica Gel Column Chromatography |

| Purification Method 2 | Reverse-Phase HPLC |

Characterization

The final product should be thoroughly characterized to confirm its identity and purity.

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized dye.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

UV-Vis Spectroscopy: To determine the absorption maximum and molar extinction coefficient.

-

Fluorimetry: To determine the emission maximum and fluorescence quantum yield.

-

HPLC: To assess the purity of the final product.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available starting materials. Careful execution of the synthesis and rigorous purification are paramount to obtaining high-quality dye suitable for demanding applications in research and development.

References

Cyanine7.5 Amine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Cyanine7.5 (Cy7.5) amine, a near-infrared (NIR) fluorescent dye crucial for a variety of applications in research and drug development. Understanding the stability profile of Cy7.5 amine is paramount for ensuring the accuracy, reproducibility, and reliability of experimental results. This document outlines the key factors influencing its stability, recommended storage protocols, and detailed methodologies for assessing its integrity over time.

Core Concepts: Stability of Cyanine7.5 Amine

This compound, like other cyanine (B1664457) dyes, is susceptible to degradation from various environmental factors. The stability of the dye is influenced by temperature, light exposure, and pH. Degradation can lead to a loss of fluorescence, affecting the sensitivity and accuracy of assays. Proper handling and storage are therefore critical to maximize its shelf-life and performance.

Storage Conditions

For optimal long-term stability, this compound should be stored at -20°C in a dry, dark environment . When stored under these conditions, the dye is reported to be stable for up to 24 months. For short-term storage, such as during experimental use, refrigeration at 2-8°C is acceptable for brief periods. It is crucial to protect the dye from prolonged exposure to light to prevent photodegradation. While the dye can be shipped at ambient temperatures for up to three weeks without significant degradation, it is recommended to store it at the recommended temperature upon receipt.

Quantitative Stability Data

The following table summarizes stability data for heptamethine cyanine dyes, including Indocyanine Green (ICG) and other Cy7 derivatives, which share a similar core structure to this compound and can serve as a proxy for its stability profile. It is important to note that specific stability can vary depending on the exact molecular structure and formulation.

| Parameter | Condition | Observation | Dye |

| Thermal Stability | 25°C in PBS (24 hours) | ~6% degradation | Indocyanine Green (ICG) |

| 37°C in PBS (24 hours) | ~37% degradation | Indocyanine Green (ICG) | |

| Decomposition Temperature | ~200°C | Heptamethine Cyanine Dye | |

| Photostability | 5 hours of irradiation | >88% of absorbance remained | Heptamethine Cyanine Dye |

| pH Stability | pH 3.5 - 8.3 | Fluorescence intensity remains nearly constant (within 5%) | Cyanine3 and Cyanine5 |

Degradation Pathways

The degradation of this compound, similar to other indocyanine dyes, can proceed through several pathways, primarily initiated by light and oxygen. The polymethine chain is the most susceptible part of the molecule.

Caption: Major degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for your specific application, it is recommended to perform stability studies under your experimental conditions. Below are detailed protocols for assessing thermal, photo-, and pH stability.

Experimental Workflow

Caption: General workflow for assessing the stability of this compound.

Preparation of Stock Solution

-

Dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-10 mM.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

Thermal Stability Assessment

-

Dilute the this compound stock solution to a working concentration (e.g., 1 µM) in an appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Aliquot the solution into multiple microcentrifuge tubes.

-

Incubate the tubes at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) in the dark.

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one tube from each temperature.

-

Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for Cy7.5 (e.g., Ex/Em ~780/800 nm).

-

Plot the fluorescence intensity as a function of time for each temperature to determine the rate of degradation.

Photostability Assessment

-

Prepare a working solution of this compound as described for the thermal stability assessment.

-

Place the solution in a quartz cuvette or a multi-well plate.

-

Expose the sample to a controlled light source (e.g., a xenon lamp with a specific power output or a laser at the excitation wavelength). A control sample should be kept in the dark.

-

Measure the fluorescence intensity at regular intervals during the light exposure.

-

Plot the fluorescence intensity as a function of exposure time to determine the photobleaching rate. The quantum yield of photobleaching can be calculated if the photon flux is known.

pH Stability Assessment

-

Prepare a series of buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9, 10).

-

Dilute the this compound stock solution into each buffer to the same final concentration.

-

Immediately measure the fluorescence intensity of each solution.

-

To assess stability over time, incubate the solutions at a constant temperature (e.g., room temperature) in the dark and measure the fluorescence at different time points.

-

Plot the fluorescence intensity as a function of pH to determine the pH-dependent fluorescence profile and stability.

By following these guidelines and protocols, researchers can ensure the optimal performance and longevity of this compound, leading to more reliable and reproducible results in their scientific endeavors.

The Inner Workings of a Near-Infrared Star: A Technical Guide to Cyanine7.5 Amine Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of Cyanine7.5 (Cy7.5) amine fluorescence, a workhorse near-infrared (NIR) dye crucial for a myriad of applications, from in vivo imaging to advanced bioanalytical assays. We will explore its fundamental photophysical properties, the environmental factors governing its fluorescence output, and provide detailed protocols for its characterization and application.

The Core Fluorescence Mechanism of Cyanine7.5

At its heart, the fluorescence of Cyanine7.5, a member of the polymethine dye family, is governed by the principles of electron excitation and relaxation, elegantly depicted by the Jablonski diagram. The defining feature of cyanine (B1664457) dyes is a long polymethine chain flanked by two nitrogen-containing heterocyclic groups. The extensive π-conjugated system of this chain is responsible for the dye's strong absorption and emission in the near-infrared region of the electromagnetic spectrum.

The process begins with the absorption of a photon of appropriate energy, typically around 788 nm, which elevates an electron from the ground electronic state (S₀) to an excited singlet state (S₁ or S₂). This is a rapid process, occurring on the femtosecond timescale. Following excitation, the molecule quickly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation.

From the S₁ state, the molecule can return to the ground state via two primary pathways:

-

Fluorescence: The emissive decay from the lowest vibrational level of S₁ back to one of the vibrational levels of the S₀ state, resulting in the emission of a photon. This emitted photon is of lower energy (longer wavelength, around 808 nm) than the absorbed photon, a phenomenon known as the Stokes shift.[1]

-

Non-radiative Decay: The molecule can lose its excess energy as heat through various non-radiative pathways. For cyanine dyes, a dominant non-radiative decay mechanism is cis-trans isomerization around the polymethine chain. In fluid, low-viscosity environments, the molecule can readily twist, leading to a non-emissive de-excitation pathway and thus, a lower fluorescence quantum yield.

Intersystem crossing to a triplet state (T₁) is generally inefficient for cyanine dyes, meaning phosphorescence is not a significant de-excitation pathway.

Quantitative Photophysical Properties

The fluorescence performance of Cyanine7.5 amine is defined by several key quantitative parameters. These properties can vary depending on the solvent and local environment. The following table summarizes typical values.

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λabs) | ~788 nm | Varies slightly with solvent polarity |

| Emission Maximum (λem) | ~808 nm | Varies slightly with solvent polarity |

| Molar Extinction Coefficient (ε) | ~223,000 M-1cm-1 | In organic solvents like DMSO/DMF |

| Fluorescence Quantum Yield (ΦF) | ~0.10 | In organic solvents like DMSO/DMF |

| Stokes Shift | ~20 nm | - |

| Solubility | Good in DMSO, DMF, and alcohols | - |

Environmental Factors Influencing Fluorescence

The fluorescence emission of this compound is highly sensitive to its local environment. Understanding these factors is critical for designing robust experiments and interpreting results accurately.

-

Viscosity: As mentioned, cis-trans isomerization is a major non-radiative decay pathway. In highly viscous environments, such as when bound to proteins or encapsulated in nanoparticles, this rotation is hindered. This suppression of non-radiative decay leads to a significant increase in the fluorescence quantum yield and lifetime. This property makes cyanine dyes effective "molecular rotors" for sensing viscosity changes.

-

Solvent Polarity (Solvatochromism): Cyanine dyes exhibit solvatochromism, where the absorption and emission maxima shift with changes in solvent polarity. This effect arises from the different dipole moments of the dye in its ground and excited states and their interaction with the solvent molecules.

-

Temperature: An increase in temperature generally leads to a decrease in fluorescence intensity. This is primarily due to the increased rate of non-radiative decay processes, including enhanced molecular vibrations and collisions with solvent molecules, and a decrease in solvent viscosity which facilitates cis-trans isomerization.

-

Quenching: The fluorescence of Cyanine7.5 can be quenched by various mechanisms. Self-quenching can occur at high concentrations due to dye aggregation. Certain molecules, like tryptophan in proteins, can also quench fluorescence through photoinduced electron transfer (PET) if they are in close proximity to the dye.

Detailed Experimental Protocols

Characterization of this compound by Fluorescence Spectroscopy

This protocol outlines the steps to acquire the fluorescence emission spectrum of a this compound solution.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., DMSO, ethanol, or PBS)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in an appropriate solvent like DMSO. Protect the solution from light.

-

Working Solution Preparation: Dilute the stock solution in the desired solvent to a final concentration that yields an absorbance between 0.05 and 0.1 at the absorption maximum (~788 nm). This low concentration helps to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance spectrum of the working solution using a UV-Vis spectrophotometer to confirm the concentration and the exact absorption maximum in the chosen solvent.

-

Fluorescence Measurement:

-

Transfer the working solution to a quartz cuvette and place it in the spectrofluorometer.

-

Set the excitation wavelength to the measured absorption maximum (e.g., 788 nm).

-

Set the emission scan range from ~795 nm to 900 nm.

-

Adjust the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector. Typical slit widths are 5 nm.

-

Acquire the fluorescence emission spectrum.

-

-

Data Analysis: The resulting spectrum will show the fluorescence intensity as a function of wavelength. The peak of this spectrum corresponds to the emission maximum (λem).

Relative Fluorescence Quantum Yield Measurement

This protocol describes the determination of the fluorescence quantum yield of this compound relative to a known standard.

Materials:

-

This compound solution (prepared as in 4.1)

-

A suitable quantum yield standard with a known quantum yield in the NIR range (e.g., IR-125 in ethanol, ΦF = 0.132)

-

Spectroscopy-grade solvents

-

Spectrofluorometer and UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of dilutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the slope (gradient) of the best-fit line for both the sample (Gradsample) and the standard (Gradstd).

-

Calculate the quantum yield of the sample using the following equation:

ΦF(sample) = ΦF(std) × (Gradsample / Gradstd) × (η2sample / η2std)

Where ΦF is the fluorescence quantum yield, Grad is the gradient from the plot, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Application Workflow: Antibody Conjugation and In Vivo Imaging

This compound's primary amine group makes it suitable for conjugation to biomolecules like antibodies for targeted in vivo imaging.

This workflow illustrates the key steps from labeling an antibody with Cyanine7.5 to its application in preclinical in vivo imaging for tumor localization. The amine group of Cy7.5 is typically activated to an N-hydroxysuccinimide (NHS) ester for efficient reaction with lysine (B10760008) residues on the antibody. Following purification and quality control to determine the degree of labeling (DOL), the conjugate is ready for systemic administration and subsequent imaging.

References

An In-depth Technical Guide to the Safe Handling and Application of Cyanine7.5 Amine Dye

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine7.5 amine, a near-infrared (NIR) fluorescent dye, with a focus on its safe handling, and detailed protocols for its application in bioconjugation. The information is intended to equip researchers with the necessary knowledge to confidently and safely incorporate this versatile dye into their experimental workflows.

Introduction to this compound

Cyanine7.5 (Cy7.5) amine is a fluorescent dye that absorbs and emits light in the near-infrared spectrum.[1][2] Its fluorescence properties make it an invaluable tool for a variety of life science applications, particularly for in vivo imaging, due to the minimal autofluorescence and deep tissue penetration of NIR light.[1][3][4][5] The amine functional group on the Cy7.5 molecule allows for its covalent attachment to various biomolecules, such as proteins, peptides, and nucleic acids, through the formation of stable amide bonds with activated carboxylic acid groups.[6]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety and maintain the integrity of the product. The following guidelines are based on information from safety data sheets (SDS) and best laboratory practices.

Hazard Identification

Personal Protective Equipment (PPE)

When handling this compound powder or solutions, the following personal protective equipment should be worn:

-

Gloves: Nitrile or latex gloves to prevent skin contact.

-

Eye Protection: Safety glasses or goggles to protect from splashes.

-

Lab Coat: A standard laboratory coat to protect clothing and skin.

Handling and Storage

-

Handling: Avoid creating dust when working with the powdered form of the dye.[7] It is recommended to work in a well-ventilated area or a chemical fume hood. Avoid prolonged or repeated exposure.[7]

-

Storage: this compound should be stored at -20°C in a dry, dark environment.[3][8] It should be protected from light and moisture.[3] When stored correctly, the dye is stable for extended periods.[8]

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention.[7]

-

Skin Contact: Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[7]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[7]

-

Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical advice.[7][9]

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Prevent the product from entering drains or waterways.[10]

Physicochemical and Spectral Properties

Understanding the properties of this compound is essential for its effective use in experiments.

| Property | Value |

| Appearance | Dark green powder |

| Molecular Formula | C51H64Cl2N4O |

| Molecular Weight | 819.99 g/mol |

| Solubility | Good in DMSO, DMF, and alcohols |

| Excitation Maximum (λex) | ~788 nm |

| Emission Maximum (λem) | ~808 nm |

| Molar Extinction Coeff. (ε) | ~223,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | ~0.10 |

Data compiled from multiple sources.[1][8][11]

Experimental Protocols

The primary application of this compound is its covalent conjugation to biomolecules containing a carboxylic acid group. This is typically achieved by activating the carboxylic acid with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a reactive intermediate that readily couples with the amine group of the dye.

General Workflow for Protein Labeling

The following diagram illustrates the overall workflow for labeling a protein with this compound.

References

- 1. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 2. Cyanine7.5 в категории Флуорофоры [ru.lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Cyanine 7.5 monoacid [equivalent to Cy7.5® acid] | AAT Bioquest [aatbio.com]

- 5. Cyanine 7.5 monosuccinimidyl ester [equivalent to Cy7.5® NHS ester] | AAT Bioquest [aatbio.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. benchchem.com [benchchem.com]

Navigating the Solubility of Cyanine7.5 Amine: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility characteristics of Cyanine7.5 amine, a near-infrared (NIR) fluorescent dye crucial for a variety of biomedical imaging applications. This document outlines the dye's solubility in different solvents, provides detailed experimental protocols for solubility determination and bioconjugation, and illustrates a typical experimental workflow.

Executive Summary

Cyanine7.5 (Cy7.5) amine is a valuable tool in biomedical research, particularly for in vivo imaging, due to its spectral properties in the NIR window which allows for deep tissue penetration. However, its utility is intrinsically linked to its solubility in various solvent systems used for labeling, purification, and administration. This guide distinguishes between the non-sulfonated and sulfonated forms of Cy7.5 amine, presenting their solubility profiles in a clear, comparative format. Understanding these properties is critical for designing robust and reproducible experimental protocols.

Solubility Profile of this compound Derivatives

The solubility of this compound is significantly influenced by the presence or absence of sulfonate groups. The non-sulfonated form exhibits hydrophobicity, while the sulfonated version is hydrophilic.

Table 1: Solubility of Non-Sulfonated this compound

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | Good / Soluble | Commonly used for preparing stock solutions. |

| Dimethylformamide (DMF) | Good / Soluble | Another common solvent for stock solution preparation. |

| Alcohols (e.g., Ethanol, Methanol) | Good | Suitable for certain applications and dilutions. |

| Dichloromethane | Soluble | A non-polar organic solvent in which the dye dissolves. |

| Water | Low / Poor | Requires the use of an organic co-solvent for aqueous applications.[1] |

Table 2: Solubility of Sulfo-Cyanine7.5 Amine

| Solvent | Solubility | Remarks |

| Water | Good | The presence of sulfonate groups significantly increases aqueous solubility.[2][3] |

| Dimethyl Sulfoxide (DMSO) | Good | Remains soluble in this organic solvent.[3] |

| Dimethylformamide (DMF) | Good | Also soluble in DMF.[3] |

Note: A quantitative solubility of a similar, non-sulfonated compound, Cyanine7 amine, in water has been reported as 72 mM (approximately 51 g/L), suggesting that while generally low, the solubility of non-sulfonated cyanine (B1664457) amines in aqueous solutions can be significant in some cases.[4]

Experimental Protocols

Protocol for Determining Solubility of this compound (Shake-Flask Method)

This protocol describes a standardized method to determine the equilibrium solubility of this compound in a chosen solvent.[3][4][5][6][7]

Materials:

-

This compound (or its sulfonated derivative)

-

Solvent of interest (e.g., water, PBS, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Dilution: Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the spectrophotometer.

-

Quantification: Measure the absorbance of the diluted solution at the maximum absorbance wavelength (λmax) of this compound (approximately 788 nm).

-

Calculation: Calculate the concentration of the dye in the original supernatant using a standard curve of known concentrations of this compound in the same solvent. The solubility is expressed in mg/mL or mol/L.

General Protocol for Labeling Biomolecules with this compound

This protocol outlines the general steps for conjugating this compound to a biomolecule containing an activated carboxylic acid group (e.g., an NHS ester).

Materials:

-

This compound

-

Biomolecule with an activated carboxylic acid group (e.g., protein-NHS ester)

-

Anhydrous DMSO or DMF

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Dye Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

-

Prepare Biomolecule Solution: Dissolve the biomolecule in the reaction buffer at a suitable concentration.

-

Conjugation Reaction: Add the this compound solution to the biomolecule solution. The molar ratio of dye to biomolecule may need to be optimized.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column. The first colored fraction is typically the labeled biomolecule.

Experimental Workflow and Visualization

The primary application of this compound is in the fluorescent labeling of biomolecules for subsequent imaging and tracking studies. The general workflow involves the preparation of the dye and target molecule, the conjugation reaction, purification of the conjugate, and finally, the application in imaging.

This workflow diagram illustrates the sequential steps from preparing the this compound and the target biomolecule to the final application in either in vitro or in vivo imaging. This systematic approach is fundamental for achieving reliable and reproducible results in studies utilizing Cy7.5-labeled probes.

References

A Technical Guide to the Molar Extinction Coefficient of Cyanine7.5 Amine for Researchers and Drug Development Professionals

Introduction

Cyanine7.5 (Cy7.5) amine is a near-infrared (NIR) fluorescent dye that is integral to a variety of applications in biomedical research and drug development.[1] Its utility stems from its strong light absorption and intense fluorescence emission in the NIR spectrum, a region where biological tissues exhibit minimal absorbance, allowing for deep tissue imaging.[2][3] A critical parameter for the quantitative use of this dye is its molar extinction coefficient (ε), which relates the absorbance of a substance to its concentration. This guide provides an in-depth overview of the molar extinction coefficient of Cyanine7.5 amine, details the experimental protocol for its determination, and illustrates its application in bioconjugation workflows.

Core Spectroscopic Properties

Cyanine dyes, including Cy7.5, are characterized by high molar extinction coefficients, contributing to their bright fluorescence signals.[] The spectral properties of Cy7.5 amine and its derivatives are summarized in the table below. It is important to note that the exact photophysical properties can be influenced by the solvent, pH, and conjugation to a biomolecule.[5]

| Compound | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Solvent/Conditions |

| This compound | 223,000 | 788 | 808 | DMSO, DMF, alcohols[6] |

| Cyanine7.5 NHS ester | 223,000 | 788 | 808 | Not specified[7] |

| Cyanine7.5 NHS ester | 250,000 | 785 | 801 | Not specified[3] |

| sulfo-Cyanine7.5 amine | 222,000 | 778 | 797 | Water, DMF, DMSO[8] |

| Cyanine 7 amine | 199,000 | Not specified | 773 | Water, DMSO, DMF, alcohols[9] |

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined experimentally using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

-

c is the concentration of the dye (mol/L)

-

l is the path length of the cuvette (typically 1 cm)

Materials and Equipment

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent (e.g., DMF, ethanol)[6]

-

UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

Procedure

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound powder using an analytical balance.

-

Dissolve the dye in a known volume of anhydrous DMSO to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution by vortexing or brief sonication. Protect the solution from light.

-

-

Preparation of Serial Dilutions:

-

Perform a series of dilutions of the stock solution using the same solvent to obtain a range of concentrations (e.g., 1 µM to 10 µM).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of this compound (approximately 700-850 nm).[2]

-

-

Measurement:

-

Use a quartz cuvette with a 1 cm path length.

-

Fill the cuvette with the solvent (blank) and measure the baseline absorbance.

-

Measure the absorbance of each of the diluted this compound solutions, starting from the lowest concentration. The peak absorbance should be within the linear range of the instrument (typically 0.1 to 1.0).

-

Record the absorbance at the wavelength of maximum absorbance (λmax), which should be around 788 nm.[2][6]

-

-

Data Analysis and Calculation:

-

Plot a graph of absorbance (at λmax) versus concentration (in mol/L).

-

The data should yield a straight line that passes through the origin, confirming adherence to the Beer-Lambert law.

-

The molar extinction coefficient (ε) is the slope of this line.[10] Alternatively, for a single measurement, ε can be calculated by rearranging the Beer-Lambert equation: ε = A / (c * l) .[10]

-

Application in Bioconjugation: A Workflow for Antibody Labeling

This compound itself is not reactive towards biomolecules. However, it can be conjugated to molecules with activated carboxylic acid derivatives.[11] More commonly, an amine-reactive derivative such as Cyanine7.5 NHS ester is used to label proteins and other biomolecules containing primary amines.[3][7]

The following workflow describes the general procedure for labeling an antibody with Cyanine7.5 NHS ester.

Caption: Workflow for labeling an antibody with Cyanine7.5 NHS ester.

Signaling Pathway Context: In Vivo Imaging

While this compound is not directly involved in a biological signaling pathway, its utility lies in enabling the visualization of such pathways through in vivo imaging. Once conjugated to a targeting moiety (e.g., an antibody or a peptide), the Cy7.5-labeled molecule can be introduced into a biological system to track its localization and interaction with specific targets.

The following diagram illustrates the logical flow of using a Cy7.5-labeled antibody for in vivo tumor imaging.

Caption: Logical flow for in vivo tumor imaging using a Cy7.5-labeled antibody.

The molar extinction coefficient of this compound and its derivatives is a fundamental parameter for quantitative fluorescence-based applications in research and drug development. Accurate determination of this value through standardized experimental protocols ensures the reliability and reproducibility of experimental results. The high molar extinction coefficient of Cy7.5, coupled with its favorable NIR spectral properties, makes it an invaluable tool for sensitive and deep-tissue imaging, enabling the visualization and study of complex biological processes in vivo.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 3. Cyanine 7.5 monosuccinimidyl ester [equivalent to Cy7.5® NHS ester] | AAT Bioquest [aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound, 2104005-17-4 | BroadPharm [broadpharm.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Cyanine 7 amine, 5mg | Labscoop [labscoop.com]

- 10. smart.dhgate.com [smart.dhgate.com]

- 11. lumiprobe.com [lumiprobe.com]

Methodological & Application

Application Notes and Protocols for Cyanine7.5 Amine Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye valued in biological research and drug development for its deep tissue penetration and minimal autofluorescence. Labeling proteins with Cy7.5 enables sensitive in vivo and in vitro imaging and tracking. While Cy7.5 is commonly supplied as an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on proteins, an alternative form, Cyanine7.5 amine, allows for the labeling of proteins at their carboxyl groups (aspartic and glutamic acid residues). This application note provides detailed protocols for both labeling strategies and presents comparative data to aid researchers in selecting the optimal method for their specific application.

The primary method for labeling with Cy7.5 amine involves a "zero-length" crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1] This approach activates the protein's carboxyl groups, making them reactive towards the amine group of the dye.[1] This can be particularly advantageous when primary amines on the protein are located in an active site or are otherwise critical for the protein's function.[1]

Quantitative Data

The selection of a NIR dye is a critical decision that can significantly impact the sensitivity and accuracy of an experiment. The following tables summarize the key photophysical properties of Cyanine7.5 and popular alternatives, as well as a comparison of labeling efficiencies.

Table 1: Photophysical Properties of Common NIR Dyes

| Dye | Max Excitation (nm) | Max Emission (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |

| Cyanine7.5 | ~788 | ~808 | ~250,000 | ~0.12 |

| IRDye® 800CW | ~774 | ~789 | ~240,000 | ~0.08 |

| Alexa Fluor™ 790 | ~784 | ~814 | ~260,000 | ~0.05 |

Table 2: Comparison of Amine-Reactive vs. Carboxyl-Reactive Labeling Chemistries

| Feature | Amine-Reactive (e.g., Cy7.5 NHS Ester) | Carboxyl-Reactive (e.g., Cy7.5 Amine + EDC/NHS) |

| Target Residues | Lysine, N-terminus | Aspartic Acid, Glutamic Acid, C-terminus |

| Bond Formed | Amide | Amide |

| Optimal pH | 8.3 - 9.0[2] | Activation: 4.7-6.0; Coupling: 7.2-8.5[1][3] |

| Common Applications | General protein labeling | Site-specific labeling, avoiding active site lysines |

| Potential Side Reactions | Modification of functionally important lysines | Intramolecular and intermolecular protein cross-linking |

| Labeling Efficiency | Typically high, dependent on protein and reaction conditions. | Can be lower than amine-reactive labeling; requires optimization. |

Experimental Protocols

Protocol 1: Labeling Protein Carboxyl Groups with this compound

This protocol details the covalent conjugation of this compound to a protein's carboxyl groups using EDC and sulfo-NHS. This is a two-step process to minimize protein-protein cross-linking.[1]

Materials:

-

Protein of interest in an amine-free and carboxyl-free buffer (e.g., 50 mM MES, pH 6.0) at 2-10 mg/mL.

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-Hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 50 mM MES, pH 6.0

-

Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.5

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Ensure the protein is in an amine- and carboxyl-free buffer. If necessary, perform buffer exchange into the Activation Buffer using dialysis or a desalting column.

-

Adjust the protein concentration to 2-10 mg/mL.

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Activation of Protein Carboxyl Groups:

-

Equilibrate EDC and sulfo-NHS to room temperature before opening the vials.

-

Prepare a 10 mg/mL solution of EDC in Activation Buffer (prepare immediately before use).

-

Prepare a 10 mg/mL solution of sulfo-NHS in Activation Buffer (prepare immediately before use).[1]

-

To the protein solution, add EDC to a final concentration of 2 mM and sulfo-NHS to a final concentration of 5 mM.[4]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of Activated Protein:

-

Immediately after activation, remove excess EDC and sulfo-NHS by passing the reaction mixture through a desalting column pre-equilibrated with Coupling Buffer.[1]

-

-

Conjugation Reaction:

-

To the purified, activated protein, immediately add the this compound stock solution to achieve a 10- to 20-fold molar excess of the dye.

-

Incubate the reaction for 2 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted sulfo-NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove unconjugated dye by passing the reaction mixture through a Sephadex G-25 column equilibrated with PBS or another suitable storage buffer. The first colored fraction is the labeled protein.

-

Protocol 2: Labeling Protein Amine Groups with Cyanine7.5 NHS Ester

This is a more common method for protein labeling, targeting primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3-8.5) at 2-10 mg/mL.[5]

-

Cyanine7.5 NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Protein Preparation:

-

Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the antibody against 100 mM sodium bicarbonate buffer (pH 8.3-8.5).

-

Adjust the protein concentration to 2-10 mg/mL.[3]

-

-

Dye Preparation:

-

Prepare a 10 mg/mL stock solution of Cyanine7.5 NHS ester in anhydrous DMSO.[5]

-

-

Conjugation Reaction:

-

Purification of the Labeled Protein:

-

Remove unconjugated dye by passing the reaction mixture through a Sephadex G-25 column equilibrated with PBS. The first colored fraction is the labeled protein.

-

Characterization of Labeled Protein:

To determine the degree of labeling (DOL), measure the absorbance of the conjugate at 280 nm (for the protein) and ~788 nm (for Cyanine7.5).

Visualizations

Caption: Workflow for labeling protein carboxyl groups with this compound.

Caption: EGFR/HER2 signaling pathway with a targeted Cy7.5-labeled antibody.

Application: In Vivo Imaging of EGFR/HER2 Signaling

Antibodies targeting receptors like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) can be labeled with NIR dyes like Cyanine7.5. This allows for the in vivo imaging and tracking of tumors that overexpress these proteins, providing valuable information for cancer diagnosis and monitoring treatment efficacy. The labeled antibody binds to the extracellular domain of the receptor, enabling visualization of receptor-positive tissues.

References

Application Notes and Protocols for Conjugating Cyanine7.5 Amine to Antibodies

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent conjugation of Cyanine7.5 (Cy7.5) NHS ester, a near-infrared fluorescent dye, to antibodies. This process is essential for a variety of applications, including in vivo imaging, flow cytometry, western blotting, and immunofluorescence microscopy, where the deep tissue penetration and high sensitivity of near-infrared fluorescence are advantageous.

Introduction

The conjugation of fluorescent dyes to antibodies enables the visualization and tracking of specific target antigens in various biological systems. Cyanine7.5 is a near-infrared (NIR) dye that offers significant advantages for in vivo imaging due to its emission wavelength, which minimizes tissue autofluorescence and allows for deep tissue penetration. The most common method for labeling antibodies with cyanine (B1664457) dyes is through the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines (the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group) on the antibody to form stable amide bonds.[1][][3][]

This protocol outlines the necessary steps for antibody preparation, the conjugation reaction, purification of the labeled antibody, and methods for characterization and storage.

Overview of the Conjugation Workflow

The conjugation process involves several key stages, from preparing the antibody and dye to purifying and characterizing the final conjugate.

Caption: Experimental workflow for Cyanine7.5-antibody conjugation.

Chemical Principle of Conjugation

The conjugation chemistry is based on the reaction between the N-hydroxysuccinimide (NHS) ester of Cyanine7.5 and the primary amines on the antibody. This reaction is a nucleophilic acyl substitution, resulting in the formation of a stable, covalent amide bond and the release of NHS.[3][] The reaction is most efficient at a slightly alkaline pH (8.3-8.5), where the primary amine groups are deprotonated and thus more nucleophilic.[5]

Caption: Reaction of Cy7.5 NHS ester with a primary amine on an antibody.